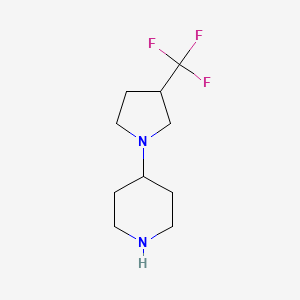

4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine

説明

The compound “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine” is an organic compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trifluoromethyl group attached to the pyrrolidine ring enhances the compound’s properties, making it a subject of interest in various fields .

Molecular Structure Analysis

The molecular structure of “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine” is characterized by a pyrrolidine ring attached to a piperidine ring with a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .科学的研究の応用

Pharmaceutical Research Antagonists and Agonists Synthesis

The compound “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine” can be utilized in the synthesis of various pharmaceutical agents, particularly as a reactant in creating antagonists and agonists for different receptors. For example, modifications of pyrrolidine derivatives have been shown to affect the activity of inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .

Medicinal Chemistry Anticonvulsant Development

Pyrrolidine derivatives have been explored for their potential in developing anticonvulsant medications. The trifluoromethyl group may contribute to enhancing the pharmacokinetic profiles of these compounds, leading to more effective treatments .

Biochemistry Enzyme Inhibition Studies

Compounds with a trifluoromethylpyrrolidine structure can be used in biochemistry research to study enzyme inhibition. They can serve as photoaffinity labels to identify binding sites and understand the mechanism of action of various enzymes .

Organic Chemistry Synthesis of Photoactive Compounds

The trifluoromethyl group, when attached to a pyrrolidine scaffold, can be used to synthesize photoactive compounds. These compounds are valuable in creating photoreactive probes that can differentiate binding sites of noncompetitive antagonists .

5. Nuclear Receptor Research: Selective Androgen Receptor Modulators (SARMs) Pyrrolidine structures have been modified to optimize selective androgen receptor modulators (SARMs), which are a class of therapeutic compounds with similar properties to anabolic steroids but with reduced androgenic properties .

Chemical Biology Photoaffinity Labeling

This compound can be used in chemical biology as a photoaffinity label for studying protein-ligand interactions. This application is crucial for understanding the dynamics of biological systems at the molecular level .

Drug Discovery Optimization of Pharmacokinetic Profiles

In drug discovery, optimizing the pharmacokinetic profile of therapeutic agents is essential. The “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine” compound could be instrumental in this process, particularly in enhancing drug absorption, distribution, metabolism, and excretion (ADME) properties .

Fluorine Chemistry Exploration of Unique Physicochemical Properties

The presence of a trifluoromethyl group imparts unique physicochemical properties to compounds, which can be exploited in various applications within fluorine chemistry. Future research may uncover novel applications leveraging these characteristics .

作用機序

Target of Action

Similar compounds have been shown to interact with various receptors, such as the retinoic acid receptor-related orphan receptor gamma (rorγt) and the pregnane x receptor (pxr) . These receptors play crucial roles in various biological processes, including immune response and detoxification .

Mode of Action

It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds that target rorγt and pxr are known to influence immune response and detoxification pathways, respectively .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .

Action Environment

It is known that the physicochemical environment can significantly impact the activity of similar compounds .

特性

IUPAC Name |

4-[3-(trifluoromethyl)pyrrolidin-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2/c11-10(12,13)8-3-6-15(7-8)9-1-4-14-5-2-9/h8-9,14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQMKTYYZQOQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC(C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B1491721.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1491729.png)